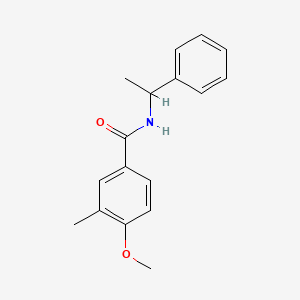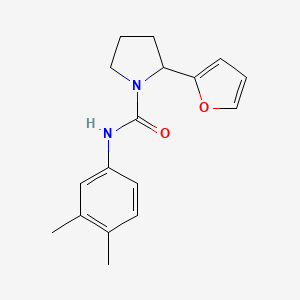![molecular formula C16H14ClN5O2 B4845785 N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B4845785.png)
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide
Übersicht
Beschreibung
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide, also known as TAK-915, is a novel drug that has gained attention for its potential in treating cognitive disorders such as Alzheimer's disease. It is a small molecule that targets the G protein-coupled receptor 40 (GPR40) in the brain, which is involved in regulating glucose metabolism and insulin secretion.
Wirkmechanismus
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide works by binding to the GPR40 receptor in the brain, which is involved in regulating glucose metabolism and insulin secretion. By activating this receptor, N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide increases the release of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide has been shown to improve cognitive function in animal models of cognitive impairment. It also reduces amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease. N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide has been shown to increase the release of acetylcholine, a neurotransmitter that is important for memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide is that it has shown promising results in animal models of cognitive impairment, which suggests that it may be effective in treating cognitive disorders in humans. However, more research is needed to determine its safety and efficacy in humans. One limitation of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide is that it has not yet been tested in clinical trials, so its long-term safety and efficacy are unknown.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide. One direction is to conduct clinical trials to determine its safety and efficacy in humans. Another direction is to investigate its potential as a treatment for other cognitive disorders, such as Parkinson's disease and schizophrenia. Additionally, researchers could investigate the potential of combining N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide with other drugs to enhance its effects. Finally, more research is needed to understand the mechanism of action of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide and how it affects the brain.
Wissenschaftliche Forschungsanwendungen
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide has been the subject of several scientific studies that have investigated its potential as a treatment for cognitive disorders. One study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide improved cognitive function in rats with impaired memory. Another study published in the Journal of Alzheimer's Disease showed that N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide reduced amyloid beta plaques in the brains of mice, which are a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-11(23)18-13-4-8-15(9-5-13)24-10-16-19-20-21-22(16)14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAFGMJLDRYDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4845710.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B4845717.png)
![2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4845733.png)
![4-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4845741.png)
![6-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845744.png)
![6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845745.png)
![3,6-dicyclopropyl-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4845752.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4845753.png)

![3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4845762.png)


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(2-nitrobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4845774.png)
![[1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4845778.png)